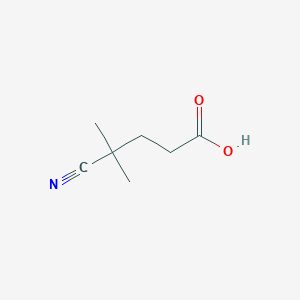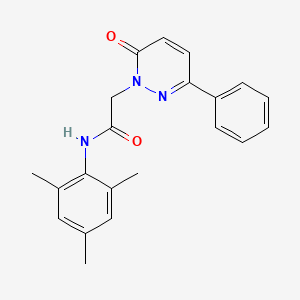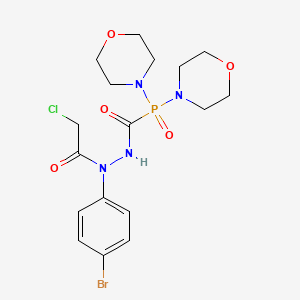
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCPA belongs to the class of phosphorus-containing compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is not yet fully understood. However, studies have suggested that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide may exert its biological effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and have been implicated in the development of various diseases.
Biochemical and physiological effects:
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide. One potential area of research is the development of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the use of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide involves the reaction between 4-bromobenzaldehyde, chloroacetyl chloride, and dimorpholin-4-ylphosphorylhydrazine. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClN4O5P/c18-14-1-3-15(4-2-14)23(16(24)13-19)20-17(25)29(26,21-5-9-27-10-6-21)22-7-11-28-12-8-22/h1-4H,5-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKDELKYVCGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(C(=O)NN(C2=CC=C(C=C2)Br)C(=O)CCl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClN4O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

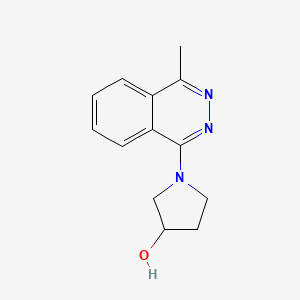

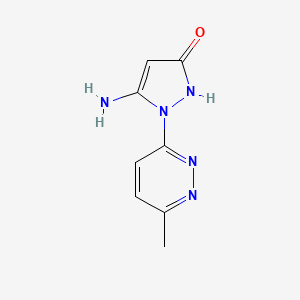
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)
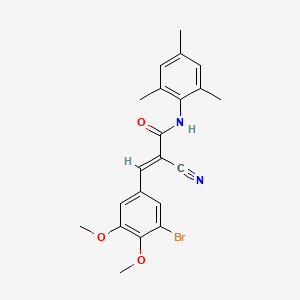

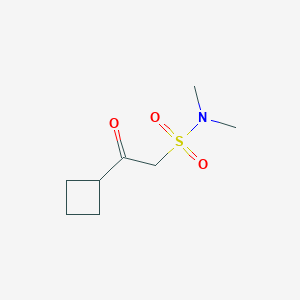
![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
